
3-Cyclopropyl-6-fluoro-2-methylpyridine
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Overview
Description
3-Cyclopropyl-6-fluoro-2-methylpyridine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-fluoro-2-methylpyridine can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluorinated pyridines . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Industrial methods may also involve continuous flow processes to enhance scalability and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-fluoro-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
3-Cyclopropyl-6-fluoro-2-methylpyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-fluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropyl and methyl groups may also influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with a single fluorine atom.
2,6-Difluoropyridine: Contains two fluorine atoms at positions 2 and 6 on the pyridine ring.
3-Bromo-2-fluoropyridine: Features both bromine and fluorine substituents on the pyridine ring.
Uniqueness
3-Cyclopropyl-6-fluoro-2-methylpyridine is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic effects compared to simpler fluorinated pyridines
Biological Activity
3-Cyclopropyl-6-fluoro-2-methylpyridine is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry and agrochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.
Molecular Structure:
- CAS Number: 2624132-16-5
- Molecular Formula: C9H10FN
- Molecular Weight: 151.2 g/mol
- Purity: 95%
The compound features a pyridine ring substituted with a cyclopropyl group, a fluorine atom, and a methyl group. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which may contribute to its biological activity.
The mechanism of action of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorine atom can increase the binding affinity to these targets, potentially modulating their activity. This property is crucial in drug design as it may lead to improved therapeutic efficacy.
Pharmacological Applications
Medicinal Chemistry:
Research indicates that compounds similar to this compound have been used as building blocks in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and cancer therapies. The inclusion of fluorinated groups often enhances the potency of drugs by improving their pharmacokinetic profiles .
Agrochemicals:
The compound also shows promise in the development of herbicides and pesticides. Its unique structure may confer specific herbicidal properties, making it a candidate for further exploration in agricultural applications.
Study on Antimicrobial Activity
A recent study investigated the antimicrobial properties of various pyridine derivatives, including this compound. The results demonstrated significant antibacterial activity against various strains of bacteria, suggesting its potential use in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Research on structure-activity relationships has shown that modifications to the pyridine ring can significantly impact biological activity. For instance, altering the position or type of substituents (e.g., replacing fluorine with chlorine) can either enhance or diminish the compound's efficacy against specific biological targets .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Chloro-6-fluoro-2-methylpyridine | Chlorine instead of cyclopropyl group | Moderate antibacterial activity |
2,3,6-Trifluoropyridine | Multiple fluorine substitutions | Enhanced CNS-targeting effects |
3-Cyclopropyl-6-fluoropyridine | Similar structure but lacks the methyl group | Potentially lower potency |
This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the distinctiveness of this compound in its class .
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
3-cyclopropyl-6-fluoro-2-methylpyridine |
InChI |
InChI=1S/C9H10FN/c1-6-8(7-2-3-7)4-5-9(10)11-6/h4-5,7H,2-3H2,1H3 |
InChI Key |
OZYPHGBTIRSEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)F)C2CC2 |
Origin of Product |
United States |
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